molecular formula C13H9BrN2O3 B8543178 Benzamide, N-(3-nitrophenyl)-2-bromo-

Benzamide, N-(3-nitrophenyl)-2-bromo-

Cat. No. B8543178
M. Wt: 321.13 g/mol
InChI Key: SMAIGFKAVOUSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(3-nitrophenyl)-2-bromo- is a useful research compound. Its molecular formula is C13H9BrN2O3 and its molecular weight is 321.13 g/mol. The purity is usually 95%.
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properties

Product Name

Benzamide, N-(3-nitrophenyl)-2-bromo-

Molecular Formula

C13H9BrN2O3

Molecular Weight

321.13 g/mol

IUPAC Name

2-bromo-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H9BrN2O3/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17)

InChI Key

SMAIGFKAVOUSHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromobenzoic acid (5.02 g, 25.0 mmol) was sealed in a 250 mL flask with stir bar under nitrogen. Dichloromethane (72 mL) was then added and the solution was cooled on ice. Oxalyl chloride (2.19 ml, 25.0 mmol) and N,N-dimethylformamide (17 μL, 0.22 mmol) were added, and the reaction was removed from the ice bath and the resulting suspension was stirred for 20 h with a vent to an oil bubbler. After this time, the pale yellow solution was cooled on ice, then pyridine (4.04 ml, 50.0 mmol) and 3-nitroaniline (3.00 g, 21.7 mmol) were added. The reaction was then removed from the ice bath, and a water condenser was attached to the flask. The reaction was heated in an oil bath at 45° C., and after 1 h LC-MS analysis showed the reaction to be complete. The reaction was diluted with ethyl acetate (250 mL) and 1 M aqueous HCl (100 mL), then the layers were separated and the organic phase was washed again with aqueous HCl, then twice with half-saturated aqueous NaHCO3, then brine. The organics were dried over Na2SO4, filtered, and concentrated to a yellow solid, which was dried and pulverized several times, yielding the title compound (6.89 g, 99%). LRMS (ESI+) (M+H): 321.01.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
2.19 mL
Type
reactant
Reaction Step Two
Quantity
17 μL
Type
catalyst
Reaction Step Two
Quantity
4.04 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
72 mL
Type
solvent
Reaction Step Five
Yield
99%

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